(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

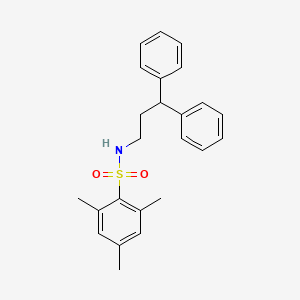

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound with the molecular formula C24H27NO2S . It has a molecular weight of 393.54 .

Molecular Structure Analysis

The molecular structure of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is characterized by several features. It has a complexity of 528, a rotatable bond count of 7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The topological polar surface area is 54.6 .Physical And Chemical Properties Analysis

The physical and chemical properties of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine include its molecular formula (C24H27NO2S), molecular weight (393.54), and its structural formula .Aplicaciones Científicas De Investigación

Carbonylative Cyclization of Amines Palladium-catalyzed carbonylative cyclization of N-(2-pyridyl)sulfonyl-protected amines via γ-C(sp3)-H activation is another area where similar amines are used. This process enables the synthesis of γ-lactams from amine-based moieties, including amino acids, through a powerful approach for derivatization, highlighting the versatility of such amines in synthesizing bio-relevant compounds (Hernando et al., 2016).

Ring-Opening Polymerization The use of 2-azaallyl anions for the one-pot synthesis of primary amine-ended telechelic polyaziridines via ring-opening polymerization (ROP) of N-sulfonyl aziridines is another application. This methodology allows for the incorporation of functionalities such as pyridine and triphenylphosphine moieties into the polymer chain ends, expanding the utility of amines in polymer science (Wang et al., 2019).

Benzoxazine Curing Systems Amines are also investigated for their reactivity in curing systems of benzoxazine with amine, where they act as nucleophilic hardeners. This reactivity is crucial for developing advanced thermosetting resins, improving their chemical structure, material properties, and processability, which are essential for various industrial applications (Sun et al., 2015).

Electrochemical Synthesis Electrochemical processes also leverage amines, as seen in the regioselective synthesis of N,N′-diphenyl-3-sulfonyl-[1,1′-biphenyl]-4,4′-diamine derivatives. These processes occur under mild conditions, demonstrating the potential of amines in green chemistry and sustainable synthesis methods (Sharafi-kolkeshvandi, Nematollahi, & Nikpour, 2016).

Propiedades

IUPAC Name |

N-(3,3-diphenylpropyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2S/c1-18-16-19(2)24(20(3)17-18)28(26,27)25-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23,25H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASTLWQZSZFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)

![3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2933574.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B2933576.png)

![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)